molecular formula C8H15ClFNO2 B6269083 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1380170-70-6

1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B6269083
CAS RN: 1380170-70-6
M. Wt: 211.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride, also known as FEPAC, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 145°C. It is a versatile compound that can be used in a variety of laboratory experiments, including synthesis and biochemistry. FEPAC has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein conformation, and drug development.

Scientific Research Applications

1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, proteins, and other biological molecules. 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride has also been used to study the mechanism of action of drugs and other compounds. In addition, 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride has been used in studies of drug metabolism and drug-target interactions.

Mechanism of Action

1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride is a potent inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing drugs and other compounds in the body. 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride has also been found to inhibit the activity of other enzymes, including those involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride has been found to have a variety of biochemical and physiological effects. 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride has been found to inhibit the activity of cytochrome P450 enzymes, as well as other enzymes involved in drug metabolism and drug-target interactions. 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride has also been shown to have an effect on the activity of other enzymes involved in metabolic pathways, including those involved in the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its high solubility in water, its low melting point, and its ability to inhibit a variety of enzymes. However, there are some limitations to using 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride in laboratory experiments. 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride is a potent inhibitor of cytochrome P450 enzymes, which can lead to unexpected results in experiments involving drugs or other compounds that are metabolized by these enzymes. In addition, 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride is not very stable and can degrade over time.

Future Directions

1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride has a wide range of potential applications in scientific research, and there are many potential future directions for its use. One potential direction is the use of 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride in drug development, as it can be used to study the mechanism of action of drugs and other compounds. In addition, 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride can be used to study the structure and function of proteins and other biological molecules. Finally, 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride can be used to study metabolic pathways, including those involved in the metabolism of carbohydrates and lipids.

Synthesis Methods

1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of piperidine-4-carboxylic acid with 2-fluoroethylamine in the presence of a catalyst such as zinc chloride. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of piperidine-4-carboxylic acid with 2-fluoroethylamine in the presence of an acid catalyst such as hydrochloric acid, and the reaction of piperidine-4-carboxylic acid with 2-fluoroethylamine in the presence of an alkaline catalyst such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride involves the reaction of 2-fluoroethylamine with piperidine-4-carboxylic acid, followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "2-fluoroethylamine", "piperidine-4-carboxylic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-fluoroethylamine is reacted with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product, 1-(2-fluoroethyl)piperidine-4-carboxylic acid.", "Step 2: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(2-fluoroethyl)piperidine-4-carboxylic acid." ] }

CAS RN

1380170-70-6

Molecular Formula

C8H15ClFNO2

Molecular Weight

211.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.